2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves various strategies. For instance, derivatives have been synthesized through condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses, producing compounds with potential antimicrobial activities and other chemical functionalities (Yamaguchi et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule is determined through a combination of spectral data, including 1H NMR, 13C NMR, and sometimes X-ray crystallography. These techniques have elucidated the structure of derivatives, affirming the presence of chromen-3-yl and acetic acid functionalities in their structure (Čačić et al., 2006; Lichitsky et al., 2021).
Chemical Reactions and Properties
Reactivity studies involving compounds structurally similar to 2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid reveal a variety of chemical behaviors, including cyclo-condensation reactions and interactions with nitrogen-containing compounds to yield a range of potentially bioactive molecules (Čačić et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, can be inferred from the structural characteristics and substituent groups present. These properties are crucial for understanding the compound's behavior in various environments and for potential application in material science (Wondraczek et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. For instance, the acetic acid moiety contributes to the acidity, while the amino group can participate in base-mediated reactions. These properties are critical for the synthesis and further functionalization of the molecule (Kumar et al., 2008; Gašparová et al., 2013).
Scientific Research Applications
Synthesis of Aromatic Carbamates Derivatives : It is used in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment (Velikorodov et al., 2014). This compound is also important in the synthesis of carbamate derivatives of coumarin and chromene (Velikorodov & Imasheva, 2008).
Synthesis of Coumarino[4,3-c] Pyrazoles : It is a key component in synthesizing N1-substituted coumarino[4,3-c] pyrazoles (Čačić et al., 2003).
Synthesis of Thiazolo[3,2-a]pyrimidin : This compound is involved in synthesizing 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H-thiazolo[3,2-a]pyrimidin (Kumar et al., 2008).
Synthesis of Substituted Acids : A method involving this compound is useful for synthesizing previously unknown substituted acids (Gorbunov et al., 2018).
Role in Fatty Acids : It is characterized as a fatty acid with an o-heterocycle in its terminal positions (Yamaguchi et al., 1992).
Pharmacological Activities : The synthesized compounds using this acid have demonstrated anti-inflammatory and analgesic activities in vivo (Ronad et al., 2008).
Synthesis of Schiff's Bases and Antimicrobial Agents : This compound is a key intermediate for synthesizing Schiff's bases and antimicrobial agents (Čačić et al., 2006).
Antibacterial and Antifungal Activities : Synthesized compounds using this acid have shown significant inhibitory activity against bacterial strains and have been found to be potent antimicrobial agents (Al-Rifai et al., 2011).
Antineoplastic Activity : Compounds synthesized with this acid have been identified as potential candidates for antitumor activity studies (Gašparová et al., 2013).
Smart Material Design : It can be used in the design of smart materials by controlling properties through photochemistry (Wondraczek et al., 2012).
properties
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQDLKUMPUDNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147648 | |
Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20128 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Amino-4-methylcoumarin-3-acetic acid | |
CAS RN |
106562-32-7 | |
Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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